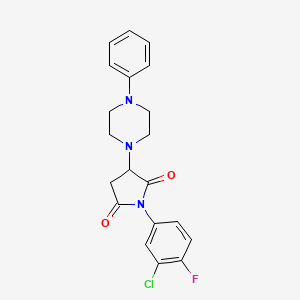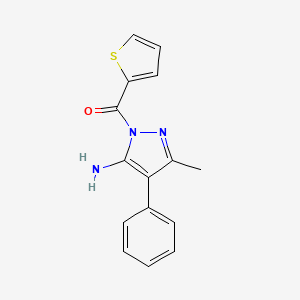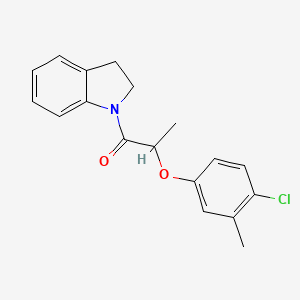![molecular formula C18H23F6N3O6 B11088532 Di-tert-butyl [4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]propanedioate](/img/structure/B11088532.png)
Di-tert-butyl [4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]MALONATE is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of tert-butyl groups, trifluoroethoxy groups, and a triazine ring, making it a valuable molecule in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]MALONATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of malonic acid derivatives with triazine compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]MALONATE is scaled up using large reactors and optimized reaction conditions. The process involves the use of high-purity starting materials and precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]MALONATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazine derivatives.
Wissenschaftliche Forschungsanwendungen
DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]MALONATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and advanced materials.
Wirkmechanismus
The mechanism of action of DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]MALONATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]MALONATE
- DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]ACETATE
- DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]PROPIONATE
Uniqueness
DI(TERT-BUTYL) 2-[4,6-BIS(2,2,2-TRIFLUOROETHOXY)-1,3,5-TRIAZIN-2-YL]MALONATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of trifluoroethoxy groups enhances its stability and lipophilicity, making it more effective in certain applications compared to similar compounds.
Eigenschaften
Molekularformel |
C18H23F6N3O6 |
|---|---|
Molekulargewicht |
491.4 g/mol |
IUPAC-Name |
ditert-butyl 2-[4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazin-2-yl]propanedioate |
InChI |
InChI=1S/C18H23F6N3O6/c1-15(2,3)32-11(28)9(12(29)33-16(4,5)6)10-25-13(30-7-17(19,20)21)27-14(26-10)31-8-18(22,23)24/h9H,7-8H2,1-6H3 |
InChI-Schlüssel |
XJJJYVNBUCTGSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C(C1=NC(=NC(=N1)OCC(F)(F)F)OCC(F)(F)F)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-phenylprop-1-en-2-yl}benzamide](/img/structure/B11088450.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-N-methyl-2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide](/img/structure/B11088451.png)
![Ethyl 4-(4-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-3-[2-(4-fluorophenyl)ethyl]-5-oxo-2-thioxoimidazolidin-1-yl)benzoate](/img/structure/B11088456.png)
![9-bromo-1-methyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088458.png)


![3-Amino-N-(5-chloro-2-pyridinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11088474.png)
![N-[2-(2,2,3,3-tetrafluoropropoxy)ethyl]dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11088478.png)
![4-[5',6'-bis(acetyloxy)-1',3',4',9a'-tetrahydrospiro[cyclohexane-1,9'-xanthen]-4a'(2'H)-yl]benzene-1,2,3-triyl triacetate](/img/structure/B11088481.png)
![N,N'-Biphenyl-2,2'-diylbis[2-(1-naphthyl)acetamide]](/img/structure/B11088483.png)
![9-bromo-1-ethyl-3-(4-methylphenyl)-4a,10b-dihydro-2H-chromeno[3,4-c]pyridine-2,4,5(1H,3H)-trione](/img/structure/B11088491.png)
![Ethyl 2-({2-[(5-anilino-1,3,4-thiadiazol-2-YL)sulfanyl]acetyl}amino)benzoate](/img/structure/B11088506.png)
![2-[(2-Chloro-5-nitrobenzoyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B11088519.png)

